molecular formula C12H10FNO2S B1671179 N-(4-fluorophenyl)benzenesulfonamide CAS No. 312-63-0

N-(4-fluorophenyl)benzenesulfonamide

Cat. No. B1671179
CAS RN: 312-63-0
M. Wt: 251.28 g/mol
InChI Key: AZORQGXJAXEIGC-UHFFFAOYSA-N
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Description

“N-(4-fluorophenyl)benzenesulfonamide” is an organic compound that belongs to the class of compounds known as phenylpyrazoles . It has a molecular formula of C12H10FNO2S .


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including those similar to “N-(4-fluorophenyl)benzenesulfonamide”, has been studied . The design and synthesis of these derivatives involve intramolecular cyclization rearrangement reactions .


Molecular Structure Analysis

The molecular structure of “N-(4-fluorophenyl)benzenesulfonamide” includes a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . The compound has a molecular weight of 251.28 g/mol .


Physical And Chemical Properties Analysis

“N-(4-fluorophenyl)benzenesulfonamide” has a molecular weight of 251.28 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 251.04162790 g/mol .

Scientific Research Applications

Inhibition of Kynurenine 3-Hydroxylase

Compounds related to N-(4-fluorophenyl)benzenesulfonamide have been studied for their ability to inhibit kynurenine 3-hydroxylase. This enzyme is involved in the kynurenine pathway, which is significant in several neurological conditions. The compounds, including N-(4-phenylthiazol-2-yl)benzenesulfonamides, showed high affinity as inhibitors, suggesting their potential in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Carbonic Anhydrase Inhibition

Several studies have focused on benzenesulfonamide derivatives as inhibitors of carbonic anhydrase, an enzyme critical in various physiological processes including respiration and acid-base balance. For example, 4-(2-substituted hydrazinyl)benzenesulfonamides have been synthesized and found to effectively inhibit human carbonic anhydrase I and II isoenzymes (Gul et al., 2016).

Antitumor and Anticancer Activities

Some benzenesulfonamide derivatives have shown promising anticancer and antitumor activities. For instance, compounds like 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides demonstrated cytotoxic activities and potential as carbonic anhydrase inhibitors, which may be crucial for further anti-tumor activity studies (Gul et al., 2016).

Development of Selective COX-2 Inhibitors

Research has been conducted on benzenesulfonamide derivatives for their selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. For example, 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, especially those with a fluorine atom, have shown potential as selective and potent COX-2 inhibitors (Hashimoto et al., 2002).

Metal Ion Detection and Sensing Applications

Derivatives of N-(4-fluorophenyl)benzenesulfonamide have been utilized in developing sensors for metal ions. For example, a pyrazoline derivative was used as a fluorometric “turn-off” sensor for Hg2+ ion detection, demonstrating significant potential for practical applications in selective metal ion sensing (Bozkurt & Gul, 2018).

Safety And Hazards

Safety data for “N-(4-fluorophenyl)benzenesulfonamide” suggests that it is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

N-(4-fluorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2S/c13-10-6-8-11(9-7-10)14-17(15,16)12-4-2-1-3-5-12/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZORQGXJAXEIGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304155
Record name N-(4-fluorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)benzenesulfonamide

CAS RN

312-63-0
Record name 312-63-0
Source DTP/NCI
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Record name N-(4-fluorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-fluorophenyl)benzenesulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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